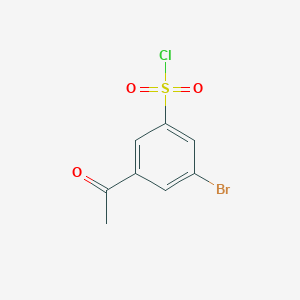

3-Acetyl-5-bromobenzenesulfonyl chloride

説明

3-Acetyl-5-bromobenzenesulfonyl chloride (CAS: Not explicitly provided in evidence; closest analogue: 1152589-88-2 for chloro variant ) is a sulfonyl chloride derivative featuring a bromine substituent at the 5-position and an acetyl group at the 3-position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic intermediates. Its reactivity stems from the electrophilic sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution reactions.

This chloro analogue has a molecular formula of C₈H₆Cl₂O₃S, a molecular weight of 253.10 g/mol, and is stored in dry, sealed conditions to prevent hydrolysis .

特性

分子式 |

C8H6BrClO3S |

|---|---|

分子量 |

297.55 g/mol |

IUPAC名 |

3-acetyl-5-bromobenzenesulfonyl chloride |

InChI |

InChI=1S/C8H6BrClO3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3 |

InChIキー |

JXOGPFCIHVGYJZ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromobenzenesulfonyl chloride typically involves the bromination of 3-acetylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

Industrial production of 3-Acetyl-5-bromobenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

3-Acetyl-5-bromobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution Products: Various substituted benzenesulfonyl derivatives.

Coupling Products: Biaryl compounds.

Reduction Products: Sulfonamides.

科学的研究の応用

3-Acetyl-5-bromobenzenesulfonyl chloride is utilized in several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Acetyl-5-bromobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| 3-Acetyl-5-bromobenzenesulfonyl chloride | N/A* | C₈H₆BrClO₃S† | ~296.55† | 3-acetyl, 5-bromo | Sulfonyl chloride |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | - | C₇H₃BrClF₃O₂S | 322.51 | 3-bromo, 5-trifluoromethyl | Sulfonyl chloride |

| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 219.46 | 4-bromo | Benzoyl chloride |

| 3-Acetyl-5-chlorobenzenesulfonyl chloride | 1152589-88-2 | C₈H₆Cl₂O₃S | 253.10 | 3-acetyl, 5-chloro | Sulfonyl chloride |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃Cl₂F₃O | 247.01 | 3-chloro, 5-trifluoromethyl | Benzoyl chloride |

Key Differences and Reactivity

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride enhances electrophilicity at the sulfonyl chloride group compared to the acetyl (-COCH₃) group in 3-Acetyl-5-bromobenzenesulfonyl chloride .

- Halogen Position : 4-Bromobenzoyl chloride (4-position bromine) exhibits different steric and electronic effects compared to 3,5-disubstituted analogues, influencing reaction regioselectivity .

Functional Group Reactivity :

- Sulfonyl Chlorides vs. Benzoyl Chlorides : Sulfonyl chlorides (e.g., 3-Acetyl-5-bromobenzenesulfonyl chloride) are more resistant to hydrolysis than benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) due to the stronger S=O bonds stabilizing the leaving group .

Applications :

- Sulfonyl Chlorides : Used in sulfonamide drug synthesis (e.g., antibiotics). The bromo substituent in 3-Acetyl-5-bromobenzenesulfonyl chloride may enhance lipophilicity compared to its chloro analogue .

- Benzoyl Chlorides : Primarily employed in acylations; 4-Bromobenzoyl chloride is a precursor in agrochemicals .

Research Findings and Trends

- Synthetic Utility : Sulfonyl chlorides with EWGs (e.g., -CF₃) show higher reactivity in Suzuki-Miyaura couplings compared to acetyl-substituted variants .

- Stability : The acetyl group in 3-Acetyl-5-bromobenzenesulfonyl chloride may reduce thermal stability relative to halogen-only analogues, necessitating low-temperature storage .

- Safety : Benzoyl chlorides generally pose higher acute toxicity risks (e.g., respiratory irritation) than sulfonyl chlorides due to volatile byproducts like HCl gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。